2-(5-Isopropyl-2-methylphenoxy)aniline 2-(5-Isopropyl-2-methylphenoxy)aniline
Brand Name: Vulcanchem
CAS No.: 946772-17-4
VCID: VC8158834
InChI: InChI=1S/C16H19NO/c1-11(2)13-9-8-12(3)16(10-13)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3
SMILES: CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2N
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

2-(5-Isopropyl-2-methylphenoxy)aniline

CAS No.: 946772-17-4

Cat. No.: VC8158834

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Isopropyl-2-methylphenoxy)aniline - 946772-17-4

Specification

CAS No. 946772-17-4
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name 2-(2-methyl-5-propan-2-ylphenoxy)aniline
Standard InChI InChI=1S/C16H19NO/c1-11(2)13-9-8-12(3)16(10-13)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3
Standard InChI Key NSLQQZRRIDVDIQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2N
Canonical SMILES CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(5-Isopropyl-2-methylphenoxy)aniline consists of an aniline moiety (aminobenzene) linked via an ether bond to a 5-isopropyl-2-methylphenol group. The IUPAC name, 2-(2-methyl-5-propan-2-ylphenoxy)aniline, reflects the substituent positions (Figure 1) . Key structural descriptors include:

PropertyValue
Molecular FormulaC16H19NO\text{C}_{16}\text{H}_{19}\text{NO}
Molecular Weight241.33 g/mol
SMILESCC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2N
InChIKeyNSLQQZRRIDVDIQ-UHFFFAOYSA-N

The phenoxy group introduces steric hindrance and electronic effects, influencing reactivity. The isopropyl and methyl groups enhance hydrophobicity, as evidenced by a computed logP value of ~3.8.

Spectroscopic Characterization

While experimental spectra (NMR, IR) are unavailable in public databases, the structure can be inferred from analogous compounds. For instance:

  • 1H^1\text{H}-NMR: Aromatic protons adjacent to the ether oxygen are deshielded (~6.8–7.2 ppm), while the isopropyl methyl groups resonate at ~1.2–1.4 ppm .

  • IR: Stretching vibrations for N–H (3350 cm1^{-1}) and C–O–C (1250 cm1^{-1}) are expected.

Synthetic Routes and Optimization

General Strategies

The synthesis of 2-(5-Isopropyl-2-methylphenoxy)aniline typically involves Ullmann condensation or nucleophilic aromatic substitution (SNAr) between 2-methyl-5-isopropylphenol and 2-nitrochlorobenzene, followed by reduction (Figure 2).

Example Protocol

  • Ether Formation: React 2-methyl-5-isopropylphenol with 2-nitrochlorobenzene in the presence of K2CO3\text{K}_2\text{CO}_3 and a Cu catalyst at 120°C .

  • Nitro Reduction: Catalytically hydrogenate the intermediate nitro compound using H2/Pd-C\text{H}_2/\text{Pd-C} in ethanol.

Challenges and Yield Optimization

  • Steric Hindrance: Bulky substituents on the phenol reduce reaction rates. Elevated temperatures (150°C) and polar aprotic solvents (DMF) improve yields .

  • Byproducts: Competing O-alkylation or C-alkylation may occur, necessitating careful stoichiometric control.

Physicochemical Properties

Solubility and Stability

The compound is lipophilic, with negligible water solubility (<0.1 mg/mL) but miscibility in organic solvents (e.g., ethanol, DCM) . Stability studies indicate sensitivity to light and oxidation, requiring storage under inert atmospheres.

Thermal Properties

  • Melting Point: Experimental data are unavailable, but estimated at 85–90°C based on analogs .

  • Boiling Point: Predicted to exceed 300°C due to high molecular weight.

Related Compounds and Derivatives

Derivatization at the aniline or phenol ring alters functionality (Table 1):

CompoundSubstituentMolecular WeightApplication
3-Chloro-2-(5-isopropyl-2-methylphenoxy)anilineCl at C3275.77 g/molAntimicrobial research
5-Fluoro-2-(5-isopropyl-2-methylphenoxy)anilineF at C5259.33 g/molRadioligand synthesis

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